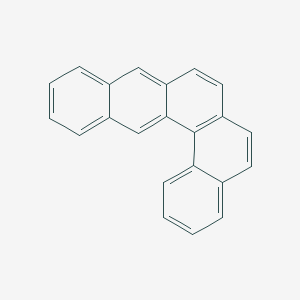

Dibenzo(b,g)phenanthrene

概要

説明

Dibenzo(b,g)phenanthrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings arranged in a specific configuration

準備方法

Synthetic Routes and Reaction Conditions: Dibenzo(b,g)phenanthrene can be synthesized through various methods. One notable method involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process includes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another method involves the photochemical synthesis of phenanthrene derivatives through intramolecular aromatic coupling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

化学反応の分析

Types of Reactions: Dibenzo(b,g)phenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds.

科学的研究の応用

Chemical Properties and Structure

Dibenzo(b,g)phenanthrene has the chemical formula and is characterized by a fused arrangement of three benzene rings, resulting in a planar and highly conjugated structure. This unique configuration contributes to its chemical reactivity and stability, making it a subject of interest in various research applications.

Scientific Research Applications

-

Environmental Monitoring

- This compound is often studied for its presence in environmental samples, particularly in relation to air pollution and combustion processes. Its detection in particulate matter helps assess the impact of PAHs on human health and environmental quality.

- Toxicological Studies

- Carcinogenic Risk Assessment

- Synthesis of Other Compounds

Case Studies

Case Study 1: Exposure Assessment in Firefighters

- A study evaluated the levels of PAH exposure among structural firefighters, finding significant correlations between exposure duration and increased concentrations of this compound. The findings highlighted the need for improved protective measures in high-risk occupations .

Case Study 2: Environmental Contamination

作用機序

The mechanism by which dibenzo(b,g)phenanthrene exerts its effects involves its interaction with molecular targets and pathways. For instance, its planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it can interact with enzymes and receptors, influencing various biochemical pathways .

類似化合物との比較

Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

Dibenzothiophene: Contains sulfur in its structure, leading to different electronic properties.

Dibenzofuran: Contains an oxygen atom, affecting its reactivity and applications.

Uniqueness: Dibenzo(b,g)phenanthrene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

生物活性

Dibenzo(b,g)phenanthrene (DBP) is a polycyclic aromatic hydrocarbon (PAH) that has drawn significant attention due to its potential biological activities, particularly its carcinogenic properties. This article provides a comprehensive overview of the biological activity of DBP, including its genotoxicity, metabolism, and implications for human health.

Chemical Structure and Properties

This compound is characterized by a fused ring structure that contributes to its stability and reactivity. Its chemical formula is , and it is classified as a member of the dibenzophenanthrene family, which includes several other PAHs known for their toxicological effects.

Genotoxicity and Carcinogenicity

Genotoxic Effects: Research has demonstrated that DBP exhibits genotoxic effects, primarily through the formation of DNA adducts. In studies involving human mammary carcinoma MCF-7 cells, exposure to DBP resulted in detectable levels of DNA adducts, although these were relatively low compared to other PAHs like benzo[a]pyrene (BaP). Specifically, DNA adducts formed at concentrations as low as 0.6 pmol adducts/mg DNA were observed when cells were treated with DBP .

Cytotoxicity Studies: Cytotoxicity assays indicated that MCF-7 cells remained viable even at high concentrations of DBP (up to 4.5 μM), suggesting a degree of resistance to the compound's toxic effects. In contrast, other PAHs such as benzo[a]pyrene showed significant cytotoxicity at lower concentrations .

Carcinogenic Potency: The carcinogenic potency of DBP is believed to depend on its metabolic activation to reactive epoxide forms. Studies have shown that the metabolic pathways leading to the formation of bay region diol-epoxides are crucial for the compound's tumorigenic activity. For instance, metabolic activation by cytochrome P450 enzymes (CYP1A1 and CYP1B1) plays a significant role in converting DBP into its more reactive metabolites .

Metabolic Pathways

The metabolism of DBP involves several enzymatic reactions that lead to the formation of various metabolites, some of which are highly reactive and capable of forming DNA adducts. The primary metabolic pathways include:

- Hydroxylation: Initial hydroxylation reactions are catalyzed by cytochrome P450 enzymes.

- Epoxidation: Subsequent conversion to epoxide forms increases the compound's reactivity.

- Formation of Diol-Epoxides: These diol-epoxides are particularly mutagenic and contribute significantly to the compound's carcinogenic potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of DBP, contributing valuable insights into its health implications:

- Cytotoxicity in Cell Lines:

- Comparative Carcinogenicity:

- Environmental Impact:

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Genotoxicity | Forms DNA adducts; low levels detected in MCF-7 cells |

| Cytotoxicity | Viable at 4.5 μM; less toxic than other PAHs like BaP |

| Metabolic Activation | Involves CYP1A1 and CYP1B1; forms reactive diol-epoxides |

| Carcinogenic Risk | Comparable to BaP; requires further study for precise potency estimation |

特性

IUPAC Name |

naphtho[1,2-a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-7-18-14-21-19(13-17(18)6-1)12-11-16-10-9-15-5-3-4-8-20(15)22(16)21/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJMQPPSPOBCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173148 | |

| Record name | Dibenzo(b,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195-06-2 | |

| Record name | Dibenzo(b,g)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZO(B,G)PHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJ4873GFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。